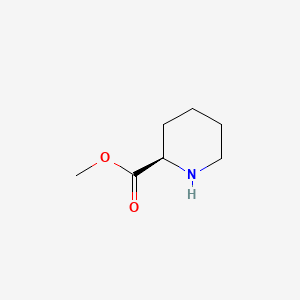

methyl (R)-piperidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl (R)-piperidine-2-carboxylate

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize methyl (R)-piperidine-2-carboxylate, a valuable chiral building block in pharmaceutical research and development. For researchers, scientists, and drug development professionals, a thorough understanding of the structural and stereochemical identity of such molecules is paramount. This document offers a detailed analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established scientific principles and practical experimental considerations.

Molecular Structure and Stereochemistry

This compound, also known as (R)-pipecolic acid methyl ester, is a chiral heterocyclic compound. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, exists predominantly in a chair conformation to minimize steric strain. The stereocenter at the C2 position, bearing the methoxycarbonyl group, dictates the molecule's three-dimensional arrangement and its interactions with other chiral entities, a critical aspect in drug design and synthesis. The (R)-configuration specifies the absolute stereochemistry at this chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms in the molecule.

Expected ¹H NMR Data (based on related structures, in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | -OCH₃ | The singlet corresponds to the three equivalent protons of the methyl ester group. |

| ~3.30 | dd | 1H | H-2 | The proton at the chiral center (C2) is coupled to the two adjacent protons at C3, appearing as a doublet of doublets. |

| ~3.00 | dt | 1H | H-6 (eq) | One of the protons at C6, coupled to the adjacent protons at C5 and geminally to the other H-6 proton. |

| ~2.60 | td | 1H | H-6 (ax) | The other proton at C6, showing a different coupling pattern due to its axial position. |

| ~2.0-1.4 | m | 6H | H-3, H-4, H-5 | The remaining methylene protons on the piperidine ring overlap in a complex multiplet. |

| ~1.90 | br s | 1H | N-H | The proton on the nitrogen atom often appears as a broad singlet and its chemical shift is concentration and solvent dependent. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets of the piperidine ring protons. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal standard.

Diagram of the ¹H NMR Acquisition Workflow:

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (based on related structures, in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~174 | C=O | The carbonyl carbon of the ester group appears at a characteristic downfield shift. |

| ~58 | C-2 | The chiral carbon atom attached to the nitrogen and the ester group. |

| ~52 | -OCH₃ | The carbon of the methyl ester group. |

| ~46 | C-6 | The carbon atom adjacent to the nitrogen. |

| ~28 | C-3 | Methylene carbon of the piperidine ring. |

| ~25 | C-4 | Methylene carbon of the piperidine ring. |

| ~23 | C-5 | Methylene carbon of the piperidine ring. |

Protocol for ¹³C NMR Analysis: The protocol is similar to that for ¹H NMR, but with a proton-decoupled acquisition sequence to obtain singlets for each carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Chiral Integrity by NMR

To confirm the enantiomeric purity of this compound, chiral discriminating agents can be used. These agents form diastereomeric complexes with the enantiomers, which can be distinguished in the NMR spectrum.

Methodology using a Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol - BINOL):

-

Sample Preparation: In an NMR tube, mix the chiral amine analyte with a chiral solvating agent in a suitable deuterated solvent like CDCl₃.[1]

-

Acquisition: Record the ¹H NMR spectrum. The formation of diastereomeric complexes through non-covalent interactions can lead to the resolution of signals for the two enantiomers.[1]

-

Analysis: The enantiomeric excess (ee) can be determined by integrating the well-resolved signals corresponding to each diastereomeric complex.[1]

Diagram of Chiral Discrimination by NMR:

Caption: Formation of diastereomeric complexes for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data (Film)

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3350 (broad) | N-H stretch | The secondary amine N-H bond shows a characteristic broad absorption. |

| ~2940, ~2860 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the piperidine ring and methyl group. |

| ~1735 | C=O stretch (ester) | A strong, sharp absorption characteristic of the carbonyl group in an ester. |

| ~1170 | C-O stretch (ester) | Stretching vibration of the C-O single bond in the ester functionality. |

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples, requiring minimal sample preparation.

Protocol for IR Analysis:

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

| m/z | Assignment | Rationale |

| 144.1025 | [M+H]⁺ | The protonated molecular ion. The molecular formula is C₇H₁₃NO₂.[2] |

| 84 | [M-COOCH₃]⁺ | A common fragmentation pathway involving the loss of the methoxycarbonyl group. |

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, typically producing the protonated molecular ion with minimal fragmentation. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule.

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI-HRMS instrument.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern.

Diagram of the Mass Spectrometry Workflow:

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust confirmation of its chemical structure and stereochemical integrity. The methodologies and expected data presented in this guide serve as a valuable resource for researchers in ensuring the quality and identity of this important chiral building block in their scientific endeavors. The self-validating nature of these combined techniques provides a high degree of confidence in the characterization of the molecule.

References

-

PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27354-27360. [Link]

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Bauer, S., et al. (2021). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]

-

Hartmann, M., et al. (2022). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. Journal of Experimental Botany, 73(21), 7235–7249. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl (R)-piperidine-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of methyl (R)-piperidine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this chiral heterocyclic compound. We will explore predicted spectral features, provide detailed experimental protocols for sample preparation and data acquisition, and offer an in-depth interpretation of the resulting spectra. The causality behind experimental choices is emphasized throughout, ensuring a robust and reproducible analytical framework.

Introduction: The Structural Landscape of this compound

This compound is a chiral heterocyclic compound featuring a piperidine ring, a common scaffold in many pharmaceuticals and natural alkaloids.[1] Its structure is defined by a six-membered saturated ring containing one nitrogen atom, with a methyl ester substituent at the C2 position. The stereochemistry at this C2 carbon is critical, as enantiomeric purity is often paramount for biological activity and safety in drug development.

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[2] For a molecule like this compound, NMR not only confirms the core structure and connectivity but also provides crucial information about the conformational dynamics of the piperidine ring and the local environment of each nucleus, which is influenced by the chiral center. This guide will serve as a definitive resource for interpreting its ¹H and ¹³C NMR spectra.

Caption: Workflow for preparing a high-quality NMR sample.

Protocol for NMR Data Acquisition

Parameter selection is a balance between resolution, sensitivity, and experimental time.

Methodology:

-

Instrument Preparation: Insert the sample into the magnet. Allow at least five minutes for the sample to thermally equilibrate. [3]Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°. A flip angle less than 90° allows for a shorter relaxation delay, increasing the number of scans per unit time without saturating the signals. [4] * Acquisition Time (AQ): 3-4 seconds. This ensures adequate digital resolution to resolve fine coupling patterns.

-

Relaxation Delay (D1): 2-5 seconds. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) is needed for fully quantitative results, but a 2-5 second delay is sufficient for routine structural confirmation. [3] * Number of Scans (NS): 8-16 scans, averaged to improve the signal-to-noise ratio (S/N).

-

-

¹³C NMR Acquisition Parameters (Proton Decoupled):

-

Pulse Program: A standard pulse sequence with proton decoupling during acquisition (e.g., zgpg30 on a Bruker spectrometer) is used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement. [5] * Pulse Angle: 30°. This is optimal for observing all carbons, including quaternary carbons which often have long T₁ relaxation times. [6] * Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more. A high number of scans is required to achieve an adequate S/N due to the low sensitivity of the ¹³C nucleus. [7]

-

Spectral Interpretation: Decoding the Data

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra based on the molecule's structure.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum will display distinct signals for each chemically non-equivalent proton. The piperidine ring's chair conformation leads to chemically distinct axial and equatorial protons, further complicated by the chiral center at C2, which renders the geminal protons on the CH₂ groups (C3, C4, C5, C6) diastereotopic. [8] Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| N-H | 1.5 - 3.0 | Broad Singlet (br s) | Exchangeable proton; position and shape are concentration and solvent-dependent. |

| H -2 | 3.2 - 3.5 | Doublet of Doublets (dd) | Alpha to both nitrogen and the carbonyl group, resulting in significant deshielding. |

| OCH₃ | ~3.7 | Singlet (s) | Classic methyl ester signal, integrates to 3H. |

| H -6 (axial & eq) | 2.6 - 3.1 | Multiplet (m) | Alpha to nitrogen, deshielded. Diastereotopic protons. |

| H -3, H-4, H-5 | 1.4 - 2.0 | Complex Multiplets (m) | Overlapping signals for the remaining 6 ring protons. Diastereotopic and coupled to each other. |

Detailed Interpretation:

-

Methyl Ester (OCH₃, ~3.7 ppm): This will be a sharp singlet integrating to three protons, easily identifiable and characteristic of the methyl ester group. [9]* C2 Proton (H2, 3.2 - 3.5 ppm): This methine proton is attached to the chiral center and is deshielded by both the adjacent nitrogen and the electron-withdrawing carbonyl group. It will appear as a doublet of doublets, split by the two non-equivalent protons on C3.

-

C6 Protons (2.6 - 3.1 ppm): These two protons are alpha to the nitrogen atom and will be shifted downfield relative to the other ring methylenes. [10]They are diastereotopic and will likely appear as a complex multiplet.

-

C3, C4, C5 Protons (1.4 - 2.0 ppm): These six protons form a complex, overlapping region of the spectrum. Their signals are split by geminal and vicinal couplings, resulting in intricate multiplets that are often difficult to resolve without 2D NMR techniques. [11]* Amine Proton (N-H, 1.5 - 3.0 ppm): This proton often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Its integration may not be reliable. [9]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O | 170 - 175 | Carbonyl carbon, most downfield signal. |

| C -2 | 55 - 60 | Alpha to nitrogen and carbonyl group. |

| OC H₃ | 50 - 55 | Methyl ester carbon. |

| C -6 | 45 - 50 | Alpha to nitrogen. |

| C -4 | 25 - 30 | Beta to nitrogen. [1] |

| C -3, C-5 | 20 - 30 | Remaining ring carbons, may overlap. |

Detailed Interpretation:

-

Carbonyl Carbon (C=O, 170-175 ppm): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically with a lower intensity due to its lack of directly attached protons and longer relaxation time.

-

C2 and OCH₃ Carbons (50-60 ppm): The C2 carbon, being attached to both nitrogen and the ester group, will be in this region, as will the methoxy carbon of the ester.

-

Piperidine Ring Carbons (20-50 ppm): The remaining four carbons of the piperidine ring will appear in the aliphatic region. C6, being alpha to the nitrogen, will be the most downfield of this group (~45-50 ppm). [1]C3, C4, and C5 will appear further upfield.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of Methyl (R)-piperidine-2-carboxylate in Pharmaceutical Development

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl (R)-piperidine-2-carboxylate

This compound is a pivotal chiral building block in modern medicinal chemistry. As a derivative of pipecolic acid, its piperidine scaffold is a common structural motif in a multitude of pharmaceutical agents, valued for its ability to impart favorable pharmacokinetic properties. The precise stereochemistry and purity of this intermediate are paramount, as even minute impurities or the presence of the incorrect enantiomer can drastically alter the efficacy and safety profile of a final drug product.

Consequently, the development of robust, accurate, and reliable analytical methods for the characterization and quantification of this compound is not merely a procedural step but a foundational requirement for ensuring drug quality and regulatory compliance. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, grounded in field-proven insights. It delves into the causality behind methodological choices, from ionization techniques to fragmentation analysis and quantitative method validation, to equip researchers and drug development professionals with the expertise required for rigorous analytical characterization.

Part 1: Strategic Selection of Analytical Methodology: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical first step.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analytes that are volatile and thermally stable.[1] While this compound can be analyzed by GC-MS, its polarity may necessitate derivatization (e.g., silylation) to enhance volatility and improve chromatographic peak shape.[1] The primary ionization method used in GC-MS is Electron Ionization (EI), which is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.[1][2][3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method in pharmaceutical analysis due to its versatility with a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] The most common ionization source for this type of molecule is Electrospray Ionization (ESI), a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]⁺.[6][7][8] The basic nitrogen atom in the piperidine ring makes it highly amenable to positive ion mode ESI.[1][9] The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification by monitoring a specific fragmentation transition.[10][11]

For the purposes of this guide, we will focus on the LC-MS/MS approach using ESI , as it represents the most robust and widely applicable method for this analyte in a drug development context.

Part 2: Elucidating the Fragmentation Pathway of this compound

Understanding the fragmentation pattern is crucial for both structural confirmation and the development of a selective quantitative method. The monoisotopic mass of this compound (C₇H₁₃NO₂) is 143.0946 Da.[12] In positive mode ESI, the molecule will be readily protonated to form the precursor ion [M+H]⁺ at m/z 144.1.

When this precursor ion is subjected to collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, it fragments in predictable ways. The charge is localized on the nitrogen atom, directing the fragmentation pathways.

Key Fragmentation Pathways under ESI-MS/MS:

-

Loss of Methanol: The most common fragmentation pathway for esters is the neutral loss of the alcohol moiety. Here, the protonated molecule loses methanol (CH₃OH, 32 Da), resulting in a stable acylium ion at m/z 112.1 .

-

Loss of the Carbomethoxy Group: Cleavage of the C-C bond between the piperidine ring and the ester group results in the loss of the carbomethoxy radical (•COOCH₃, 59 Da). This leads to the formation of a protonated piperidine ring fragment at m/z 85.1 .

-

α-Cleavage and Ring Opening: A characteristic fragmentation for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1] This can initiate a ring-opening cascade, leading to various smaller fragment ions.

The transition from the precursor ion (m/z 144.1) to the most abundant and stable product ion (m/z 112.1) is typically the most suitable for developing a highly selective and sensitive quantitative method using Multiple Reaction Monitoring (MRM).

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Part 3: A Validated Experimental Protocol for Quantitative Analysis by LC-MS/MS

This section provides a detailed, self-validating protocol for the quantification of this compound.

Materials and Reagents

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 (v/v) methanol:water.

-

Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 methanol:water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: Dissolve the test sample in 50:50 methanol:water to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

LC-MS/MS System and Conditions

| Parameter | Condition | Rationale |

| LC System | UPLC/HPLC System | Provides necessary separation from matrix components. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for retaining small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for efficient ESI.[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min | Ensures elution and separation from impurities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |

| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for basic compounds like piperidines.[1] |

| MRM Transition | Q1: 144.1 -> Q3: 112.1 | Provides high selectivity and sensitivity for quantification. |

| Dwell Time | 100 ms | Balances signal intensity with the number of points across the peak. |

| Collision Energy | Optimized empirically (e.g., 15-25 eV) | Tuned to maximize the signal of the product ion. |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Part 4: Method Validation for Trustworthiness and Compliance

For use in a regulated environment, such as drug development, the analytical method must be validated to ensure it is fit for its intended purpose.[13][14][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. The core validation parameters are guided by the International Council for Harmonisation (ICH) guidelines.[13][16]

Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix components).[13][14] | No interfering peaks at the retention time of the analyte in blank samples. Peak purity analysis should pass. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. Calibration curve should be visually linear. |

| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments at multiple concentrations. | Mean recovery between 80-120% for impurity analysis (may be tighter for assays).[11] |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% at the Limit of Quantitation (LOQ), and often ≤ 5% at higher concentrations. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate). | System suitability parameters (e.g., peak area, retention time) should remain within predefined limits. |

By systematically performing these validation experiments and documenting the results, the LC-MS/MS method is confirmed to be a self-validating system, providing trustworthy and defensible data essential for advancing a drug development program.

References

- BenchChem Technical Support Team. (2025).

- Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America.

- Vessman, J., et al. (2001). Selectivity in analytical chemistry. Pure and Applied Chemistry, 73(8), 1381-1386.

- Jágr, M., et al. (2020). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 61(9), 1245-1258.

- Narváez-Rivas, M., & Zhang, Q. (2016). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Food Chemistry, 192, 929-936.

- Jágr, M., et al. (2020). Structural characterization of wax esters by electron ionization mass spectrometry.

- Neto, A. D. F., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(8), 1016-1027.

- Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 705-714.

- University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry.

- U.S. Food and Drug Administration. (2023). Q2(R2)

- Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry, 35(9), 1179-1183.

- Zanolli, P., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 23(8), 1538-1546.

- Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278.

- National Center for Biotechnology Information. (n.d.).

- Li, S., et al. (2015). Qualitative and quantitative analysis of an alkaloid fraction from Piper longum L. using ultra-high performance liquid chromatography-diode array detector-electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 125-133.

- Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(14), 2715.

- Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Anonymous. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- National Center for Biotechnology Information. (n.d.).

- Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

- Wang, Y., et al. (2019). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 30(10), 2145-2148.

- Google Patents. (n.d.).

- Science Ready. (n.d.).

- NIST. (n.d.). 2-Methylpiperidine. NIST WebBook.

- Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.

- Human Metabolome Database. (n.d.).

- Jones, P., et al. (2022).

- Konermann, L., et al. (2012).

- UNODC. (n.d.).

- Matrix Scientific. (n.d.). Methyl (R)

- JoVE. (2024).

- Oakwood Chemical. (n.d.).

- Chen, Y., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853680, (S)

- Golm Metabolome Database. (n.d.). Details of Piperidine-2-carboxylic acid (2TMS).

- Jacobson, K. A., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 61(15), 6647-6665.

- Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. scielo.br [scielo.br]

- 15. wjarr.com [wjarr.com]

- 16. fda.gov [fda.gov]

physical and chemical properties of methyl (R)-piperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on methyl (R)-piperidine-2-carboxylate. This document is meticulously crafted to serve as an essential resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. The chiral piperidine scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of its derivatives, such as the title compound, is paramount for the innovation of novel therapeutics.[1][2] This guide moves beyond a mere compilation of data, offering in-depth insights into the causality behind experimental choices and providing self-validating protocols. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Introduction and Structural Elucidation

This compound, a chiral heterocyclic ester, is a valuable building block in the synthesis of a wide array of biologically active molecules. Its rigid piperidine core, combined with the reactive ester and secondary amine functionalities, makes it a versatile scaffold for creating complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of argatroban, a potent thrombin inhibitor.[3]

The structure consists of a piperidine ring with a methoxycarbonyl group at the 2-position, with the stereochemistry at this chiral center designated as (R). This specific stereoisomer is crucial for its biological activity and recognition by enzymes and receptors.

Molecular Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. The following table summarizes its key properties. It is important to note that while some experimental data for the hydrochloride salt is available, certain properties for the free base are predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [4] |

| CAS Number | 43041-11-8 | [4] |

| Appearance | Light yellow liquid (predicted) | [4] |

| Boiling Point | 193.8 ± 33.0 °C (Predicted) | [4] |

| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.27 ± 0.10 (Predicted) | [4] |

| Melting Point (HCl salt) | 186-189 °C | |

| Solubility | Soluble in water (90 g/L at 25°C) | [5] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted and based on related structures): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methoxy group, and the N-H proton. The protons on the piperidine ring will appear as complex multiplets in the region of approximately 1.2-3.5 ppm. The methoxy group will be a sharp singlet at around 3.7 ppm. The N-H proton signal will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR (Predicted and based on related structures): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 170-175 ppm. The methoxy carbon will resonate around 52 ppm. The carbons of the piperidine ring will appear in the aliphatic region, from approximately 20-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.

-

Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 112, resulting from the cleavage of the ester's methoxy group.

-

Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 84, due to the loss of the entire carbomethoxy group.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of various iminium ions.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the piperidine ring and the methyl group.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond of the ester.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the secondary amine, the ester, and the chiral center.

Reactions at the Nitrogen Atom

The secondary amine of the piperidine ring is nucleophilic and can undergo a variety of reactions.

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in drug modification to modulate properties like solubility and receptor affinity.

Conceptual Workflow for N-Alkylation:

Caption: General workflow for N-alkylation.

Exemplary Protocol for N-Methylation:

-

Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (1.5 eq.) to the solution.

-

Add methyl iodide (CH₃I) (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-methyl-methyl (R)-piperidine-2-carboxylate.

N-acylation, the introduction of an acyl group, is another important transformation, often used to form amides which can alter the electronic and steric properties of the molecule.

Conceptual Workflow for N-Acylation:

Caption: General workflow for N-acylation.

Exemplary Protocol for N-Acetylation:

-

Dissolve this compound (1.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triethylamine (Et₃N) (1.5 eq.).

-

Add acetic anhydride (Ac₂O) (1.2 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield N-acetyl-methyl (R)-piperidine-2-carboxylate.

Reactions of the Ester Group

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Exemplary Protocol for Basic Hydrolysis:

-

Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

-

Add an aqueous solution of lithium hydroxide (LiOH) (1.5 eq.) at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of approximately 6-7.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to obtain (R)-piperidine-2-carboxylic acid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical agents.[1][2] Its rigid conformational structure and the presence of multiple functional groups for further elaboration make it an attractive starting material for the construction of complex molecules with defined stereochemistry. As previously mentioned, its most prominent application is as a key intermediate in the synthesis of the anticoagulant drug, argatroban.[3]

Safe Handling and Storage

As with any chemical, proper handling and storage procedures are essential to ensure safety.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Hazards: May cause skin and eye irritation. May cause respiratory irritation.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, reactivity, and applications of this compound. While some experimental data for the free base remains to be definitively established in the literature, the information presented herein, grounded in authoritative sources and scientific principles, offers a robust foundation for researchers and drug development professionals. The provided protocols and conceptual workflows are designed to be both informative and practical, empowering scientists to confidently utilize this important chiral building block in their synthetic endeavors.

References

-

Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464. PubChem. [Link]

-

Methyl pipecolinate | C7H13NO2 | CID 3463753. PubChem. [Link]

-

(S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680. PubChem. [Link]

-

methyl (2R)-piperidine-2-carboxylate hydrochloride. PubChem. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

-

Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

-

Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Amine. Wikipedia. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - PubMed Central. [Link]

Sources

- 1. GMD - Piperidine-2-carboxylic acid [+CO2] (2TMS) [gmd.mpimp-golm.mpg.de]

- 2. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. METHYL-PIPERIDINE-2-CARBOXYLATE | VSNCHEM [vsnchem.com]

The Enantioselective Synthesis of Piperidine Derivatives from Pyridine: A Technical Guide for the Modern Chemist

Abstract

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The direct, enantioselective transformation of abundant and inexpensive pyridine feedstocks into these valuable, three-dimensional structures represents a paramount challenge and a significant opportunity in synthetic organic chemistry. This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the enantioselective synthesis of piperidine derivatives from pyridines. We will delve into the core strategies, including transition-metal-catalyzed asymmetric hydrogenation of activated pyridinium species, innovative dearomatization tactics, and emerging biocatalytic and organocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals, offering not only a survey of established protocols but also a critical analysis of the underlying mechanistic principles and practical considerations that govern success in this dynamic field.

Introduction: The Enduring Significance of Chiral Piperidines

The piperidine ring is one of the most frequently encountered N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in a precise three-dimensional arrangement.[1] The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making the development of robust and scalable enantioselective synthetic methods a key objective for the pharmaceutical industry.

Direct dearomatization of the stable pyridine ring presents a formidable challenge due to its inherent aromaticity and the tendency of both the pyridine substrate and the piperidine product to coordinate with and potentially deactivate metal catalysts.[2] Early efforts in this area were often met with limited success, requiring harsh reaction conditions or yielding low enantioselectivities.[2] However, recent decades have witnessed a surge of innovation, leading to a powerful toolkit of catalytic systems that can overcome these hurdles. This guide will explore the most impactful of these strategies.

The Dominant Paradigm: Asymmetric Hydrogenation of Activated Pyridines

The most mature and widely applied strategy for the enantioselective synthesis of piperidines from pyridines is the asymmetric hydrogenation of activated pyridine precursors. This approach circumvents the challenges of reducing the neutral pyridine ring by first converting it into a more reactive, electron-deficient species.

The Necessity of Pyridine Activation

The direct hydrogenation of simple pyridines is challenging due to two primary factors: the stability of the aromatic system and the strong coordination of the nitrogen lone pair of both the substrate and product to the metal center, which can lead to catalyst inhibition.[2][3] To overcome these issues, the pyridine nitrogen is typically activated by conversion into a pyridinium salt or a related derivative. This activation serves a dual purpose:

-

Weakening Aromaticity: The positive charge on the nitrogen atom reduces the aromatic stabilization energy of the ring, making it more susceptible to reduction.

-

Preventing Catalyst Inhibition: The quaternized nitrogen has a reduced coordination ability, mitigating catalyst deactivation. Common activating groups include N-benzyl, N-alkyl, and N-iminoyl functionalities.[4][5][6]

The general workflow for this approach is depicted below:

Caption: General workflow for piperidine synthesis via pyridinium salt hydrogenation.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts have emerged as the workhorses for the asymmetric hydrogenation of pyridinium salts, consistently delivering high enantioselectivities across a broad range of substrates.[2][4][5] A key breakthrough in this area was the strategy to activate simple pyridines as pyridinium bromides, which not only enhances reactivity but also generates an in-situ source of HBr that is believed to protonate the product, further preventing catalyst inhibition.[2]

Catalyst System: A typical and highly effective catalyst system consists of a commercially available iridium precursor, such as [{Ir(cod)Cl}₂], and a chiral bisphosphine ligand. Ligands like (R)-SynPhos and MeO-BoQPhos have proven to be particularly effective.[2][5]

Representative Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [2]

-

Catalyst Pre-formation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) in a suitable solvent (e.g., a 1:1 mixture of Toluene/CH₂Cl₂) is stirred at room temperature for 20-30 minutes.

-

Reaction Setup: The pre-formed catalyst solution is transferred via syringe to a stainless steel autoclave containing the N-benzylpyridinium bromide substrate (1.0 equiv).

-

Hydrogenation: The autoclave is pressurized with hydrogen gas (typically 500-600 psi) and the reaction is stirred at a controlled temperature (e.g., 28 °C) for 20-24 hours.

-

Workup: After carefully releasing the hydrogen pressure, a saturated aqueous solution of sodium carbonate is added to the reaction mixture and stirred for 15-30 minutes to neutralize the piperidine salt.

-

Isolation: The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

Table 1: Performance of Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts [2][5]

| Substrate (R-group) | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) / ee (%) | Reference |

| Phenyl | (R)-SynPhos | 95 | 96.5:3.5 | [2] |

| 4-MeO-Ph | (R)-SynPhos | 92 | 97:3 | [2] |

| 2-Naphthyl | (R)-SynPhos | 95 | 98:2 | [2] |

| 2-Thienyl | MeO-BoQPhos | 94 | 98.6:1.4 | [5] |

| 2-Benzothienyl | MeO-BoQPhos | 89 | 96.6:3.4 | [5] |

Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Rhodium catalysts also play a crucial role in the asymmetric reduction of pyridine derivatives. While early attempts at direct hydrogenation of pyridines with rhodium catalysts gave poor enantioselectivity, significant progress has been made, particularly in the hydrogenation of specific substrates like 2-pyridine ketones and in the development of transfer hydrogenation protocols.[2][7]

A notable recent development is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[1] This innovative method uses a chiral primary amine as both a chirality source and a nitrogen source, which displaces the original nitrogen of the pyridine ring. This approach avoids the use of hydrogen gas, employing formic acid as a hydrogen source, and demonstrates excellent tolerance for reducible functional groups.[1]

Caption: Rh-catalyzed asymmetric reductive transamination concept.

Asymmetric Dearomatization: Alternative Pathways to Chirality

Beyond hydrogenation, several other dearomatization strategies have been developed that introduce chirality while breaking the aromaticity of the pyridine ring. These methods often provide access to different substitution patterns and complementary reactivity.

Copper-Catalyzed Asymmetric 1,4-Dearomatization

A powerful method for the C-C bond-forming dearomatization of pyridines involves the use of a chiral copper hydride (CuH) catalyst.[8] This approach is particularly noteworthy because it can operate directly on free pyridine heterocycles without the need for pre-activation of the nitrogen atom.[8] The reaction generates nucleophiles in situ and provides 1,4-dihydropyridine products with high enantioselectivity, which can be further derivatized to access functionalized piperidines.[8][9]

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A three-step sequence involving partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction, and a final reduction step provides a versatile entry into enantioenriched 3-substituted piperidines—a substitution pattern that can be challenging to access via direct nucleophilic addition.[10][11] This strategy utilizes arylboronic acids as coupling partners and delivers 3-substituted tetrahydropyridines with excellent enantioselectivity and broad functional group tolerance.[10][12] This method has been successfully applied to the formal synthesis of important pharmaceutical agents like Preclamol and Niraparib.[10][11]

The Green Frontier: Biocatalytic and Chemo-enzymatic Strategies

In the quest for more sustainable and efficient synthetic methods, biocatalysis has emerged as a compelling alternative to traditional metal catalysis. Enzymes offer exquisite selectivity under mild reaction conditions.

A powerful chemo-enzymatic approach involves a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase.[13][14] This system converts N-substituted tetrahydropyridines (readily accessible from pyridines) into stereo-defined 3- and 3,4-substituted piperidines with high precision.[13] This strategy highlights the synergy between chemical synthesis and biocatalysis, enabling the preparation of valuable chiral building blocks for drugs such as the antipsychotic agent Preclamol and the ovarian cancer therapeutic Niraparib.[13][14]

Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.

Conclusion and Future Outlook

The enantioselective synthesis of piperidine derivatives from pyridines has transitioned from a formidable challenge to a field rich with diverse and powerful methodologies. The asymmetric hydrogenation of activated pyridinium salts, particularly with iridium catalysts, remains the most established and broadly applicable strategy. However, innovative dearomatization reactions catalyzed by copper and rhodium, as well as burgeoning biocatalytic and chemo-enzymatic cascades, are providing exciting new avenues to access these critical scaffolds with different substitution patterns and improved sustainability profiles.

Future research will likely focus on several key areas:

-

Direct Hydrogenation of Unactivated Pyridines: The development of catalysts capable of directly hydrogenating simple, unactivated pyridines with high enantioselectivity remains a "holy grail" in this field.

-

Expansion of Biocatalytic Methods: Discovering and engineering new enzymes will broaden the substrate scope and applicability of biocatalytic dearomatization.

-

Novel Activation Strategies: Exploring new ways to activate the pyridine ring could unlock novel reactivity and lead to even more efficient catalytic cycles.

The continued evolution of these synthetic strategies will undoubtedly accelerate the discovery and development of new therapeutics and other valuable chemical entities, underscoring the central role of catalysis in advancing chemical science.

References

-

Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181-10184. [Link]

-

Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982-992. [Link]

-

Imamoto, T., Sugita, K., & Yoshida, K. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]

-

Dagousset, G., Zhu, J., & Buchwald, S. L. (2018). Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. Journal of the American Chemical Society, 140(11), 4164-4168. [Link]

-

Li, X., et al. (2019). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 21(15), 5964-5969. [Link]

-

Wang, D., et al. (2021). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 8(1), 57-63. [Link]

-

Legault, C., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(25), 8966-8967. [Link]

-

Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21088-21095. [Link]

-

Rong, J., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

-

Various Authors. (2025). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. ACS Publications. [Link]

-

Verendel, J. J., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – A European Journal, 19(51), 17438-17444. [Link]

-

Singh, U. P., & Kumar, S. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 10(8), 1845-1867. [Link]

-

Zhou, Y.-G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. [Link]

-

Lv, H., et al. (2015). Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. [Link]

-

Chang, M., et al. (2023). An Asymmetric Hydrogenation/N-Alkylation Sequence for a Step-Economical Route to Indolizidines and Quinolizidines. Angewandte Chemie International Edition, 62(40), e202308836. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

-

You, S.-L., et al. (2019). Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization Reaction of Pyridines, Pyrazines, Quinolines, and Isoquinolines. Journal of the American Chemical Society, 141(30), 11893-11903. [Link]

-

Comparini, L. M., & Pineschi, M. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6186. [Link]

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Stephan, D. W. (2021). Catalytic enantioselective reduction of pyridines. ResearchGate. [Link]

-

Charette, A. B., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(3), 1680-1711. [Link]

-

Gridnev, I. D., & Imamoto, T. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis, 12(2), 1128-1137. [Link]

-

Bertelsen, S., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4791-4793. [Link]

-

Harutyunyan, S. R., & Minnaard, A. J. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

-

Grogan, G. (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. University of Manchester Research Explorer. [Link]

-

Alza, E., et al. (n.d.). Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group. OUCI. [Link]

-

Singh, U. P., & Kumar, S. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Chemistry Europe. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

-

Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

-

Parmeggiani, F., & Gotor-Fernández, V. (2019). Overview of enzymatic cascades for the synthesis of chiral substituted piperidines and pyrrolidines heterocycles. ResearchGate. [Link]

-

Comparini, L. M., & Pineschi, M. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PubMed. [Link]

-

Wang, Z. (2020). Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. ResearchGate. [Link]

-

Ito, H., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(13), 4338-4341. [Link]

-

Various Authors. (2021). Large-Scale Enantioselective Reduction of 2,3-Disubstituted Indenopyridine Enables a Practical Manufacturing Process for an 11β-HSD-1 Inhibitor. ACS Publications. [Link]

-

Comparini, L. M., & Pineschi, M. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PMC. [Link]

-

Philpott, S., et al. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 18(34), 6673-6677. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]

- 4. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyl (R)-piperidine-2-carboxylate: From Chiral Pool Precursor to Catalyst Architect

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[1][2] When this heterocycle is endowed with chirality, its value multiplies, providing a powerful tool for controlling stereochemistry in complex chemical transformations. This guide delves into the multifaceted role of methyl (R)-piperidine-2-carboxylate, a versatile building block derived from the natural chiral pool. We will explore its journey from a simple amino acid derivative to a cornerstone in the architecture of sophisticated ligands and organocatalysts that drive modern asymmetric synthesis. This analysis is designed for researchers and professionals in drug development, offering insights into the causality behind its application and providing actionable protocols for its use.

The Foundational Scaffold: Structure and Significance

This compound is a chiral heterocyclic compound featuring a six-membered piperidine ring.[3] Its structure is distinguished by a stereocenter at the C2 position, bearing both a methyl ester and a secondary amine. This specific (R)-configuration is crucial, as it dictates the spatial orientation of the functional groups and, consequently, the stereochemical outcome of the reactions it influences.

The molecule's power stems from three key features:

-

Inherent Chirality: As a derivative of (R)-pipecolic acid, which can be sourced from the biomolecule L-lysine, it provides a cost-effective entry into enantiomerically pure systems.[4]

-

Defined Conformation: The piperidine ring typically adopts a stable chair conformation, which limits rotational freedom. This rigidity is essential when designing catalysts, as it creates a predictable and well-defined chiral environment.

-

Orthogonal Functional Handles: The secondary amine (N-H) and the methyl ester (-CO₂Me) are chemically distinct. They can be selectively modified, allowing for the rational design and synthesis of a diverse array of derivatives, from complex pharmaceutical intermediates to highly specialized catalytic ligands.

Caption: Key structural features of this compound.

Role as a Chiral Building Block in Synthesis

The most direct application of this compound is as a chiral building block. Its pre-defined stereocenter is incorporated directly into the carbon skeleton of a target molecule, ensuring the correct stereochemistry from an early stage. This "chiral pool" approach is a cornerstone of efficient pharmaceutical synthesis.

A prominent example is its use as a key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[3][5] The (2R, 4R) stereochemistry of the piperidine core in Argatroban is critical for its binding affinity and biological activity. The synthesis leverages the (R)-chirality of the starting material to set one of the two required stereocenters.

The general workflow illustrates how a simple chiral precursor is elaborated into a complex active pharmaceutical ingredient (API).

Caption: From natural amino acid to complex drug via a chiral intermediate.

Architecting Asymmetric Catalysts

Beyond its role as a structural component, this compound serves as a versatile scaffold for creating novel chiral catalysts. Both the amine and ester groups can be elaborated to produce ligands for metal-catalyzed reactions or to form purely organic catalysts.

Precursor to Chiral Ligands for Metal Catalysis

The secondary amine and ester can be converted into a wide range of coordinating groups (e.g., amides, phosphines, oxazolines). This transforms the simple piperidine core into a bidentate or tridentate ligand capable of coordinating to a metal center. The rigid piperidine backbone holds these coordinating groups in a fixed, chiral arrangement, which is the key to inducing enantioselectivity.

For instance, reacting the amine with a phosphine-containing acyl chloride and subsequently reducing the ester to an alcohol which is then converted to a phosphine ether would yield a P,N,P-pincer ligand. When this ligand coordinates to a metal like rhodium or iridium, it creates a chiral pocket around the metal's active site. Substrates entering this pocket are forced into a specific orientation, leading to the preferential formation of one enantiomer of the product.

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions are a powerful method for constructing polycyclic systems, and the enantioselectivity is highly dependent on the chiral ligand.[6] Ligands derived from chiral backbones like the piperidine scaffold can effectively control the facial selectivity of the incoming substrates.

Platform for Organocatalyst Development

Inspired by the success of L-proline, piperidine-based structures have been explored as organocatalysts. The secondary amine is crucial for the catalytic cycle, often operating via enamine or iminium ion intermediates.

For example, derivatives of this compound can be used to catalyze asymmetric Mannich reactions.[4][7] In a typical cycle, the secondary amine of the catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks an imine electrophile from a specific face, dictated by the steric hindrance of the catalyst's piperidine backbone. Hydrolysis then releases the chiral product and regenerates the catalyst. The (R)-configuration of the starting material directly translates into the stereochemistry of the final product.

Caption: Catalytic cycle for an asymmetric Mannich reaction.

Quantitative Analysis: Performance in Catalysis

The efficacy of a catalyst is measured by its ability to produce the desired product with high yield and stereoselectivity. The following table summarizes representative data for piperidine-based systems in asymmetric catalysis, demonstrating the high levels of control achievable.

| Reaction Type | Catalyst/Ligand System | Substrate | Yield (%) | ee (%) | Reference |

| Mannich Reaction | (L)-Proline derivative | Acetone + N-PMP-imine | 71 | 36 | [7] |

| Mannich Reaction | (L)-Proline derivative (optimized) | Cyclohexanone + N-PMP-imine | 55 | 97 | [7] |

| Rh-catalyzed [2+2+2] | Rh(I) / CKphos Ligand | Alkenyl isocyanate + Alkyne | 77 | 94 | [6] |

| Kinetic Resolution | n-BuLi / (+)-Sparteine | N-Boc-2-aryl-4-methylenepiperidine | 41 (recovered) | 94 (97:3 er) | [8] |

This table is illustrative, drawing from related chiral amine and piperidine systems to highlight typical performance metrics.

Experimental Protocol: Synthesis of a Piperidine-based Heterocycle

Trustworthy science relies on reproducible methods. The following protocol provides a detailed, step-by-step procedure for the synthesis of a novel heterocyclic amino acid derivative starting from N-Boc protected (R)-piperidine-2-carboxylic acid, adapted from established literature.[9] This serves as a template for the functionalization of the piperidine core.

Objective: Synthesis of tert-Butyl (R)-2-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate.

Materials:

-

N-Boc-(R)-piperidine-2-carboxylic acid

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

1 M KHSO₄ aqueous solution

-

Brine (saturated NaCl solution)

Procedure:

-

Activation and Coupling with Meldrum's Acid:

-

To a solution of N-Boc-(R)-piperidine-2-carboxylic acid (4.0 g, 17.4 mmol) in anhydrous DCM (24 mL) cooled to 0 °C in an ice bath, add Meldrum's acid (2.77 g, 19.2 mmol) followed by DMAP (4.26 g, 34.9 mmol).

-

Add EDC·HCl (3.68 g, 19.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

-

Causality Note: EDC/DMAP is a standard peptide coupling system. EDC activates the carboxylic acid, which is then trapped by Meldrum's acid to form an acylal. This intermediate is a highly reactive equivalent of a malonyl ester.

-

-

Workup and Methanolysis:

-

Dilute the reaction solution with additional DCM (10 mL).

-

Wash the organic layer sequentially with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL). The acidic wash removes basic DMAP and any unreacted EDC.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Meldrum's acid adduct.

-

Dissolve the crude adduct in anhydrous MeOH (50 mL) and heat to reflux for 4 hours. This process opens the dioxinone ring to form the desired β-keto ester.

-

Remove the solvent under reduced pressure. The crude β-keto ester is typically used in the next step without further purification.

-

-

Formation of the Enamine:

-

Dissolve the crude β-keto ester in DMF-DMA (15 mL).

-

Heat the mixture to 80 °C and stir for 3 hours.

-

Causality Note: DMF-DMA acts as both the solvent and a reagent. It condenses with the active methylene group of the β-keto ester to form the thermodynamically stable β-enamino diketone product.

-

Cool the reaction mixture and remove the excess DMF-DMA under high vacuum to yield the crude product, which can be carried forward.

-

Conclusion and Future Outlook